molecular formula C22H19BrClNO4 B11217345 Dimethyl 4-(4-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11217345
M. Wt: 476.7 g/mol
InChI Key: OOXQUOUBEQBAQZ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups attached to a dihydropyridine core

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, in cardiovascular research, it is studied for its potential to inhibit calcium channels, which can affect blood pressure and heart function.

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds also exhibit calcium channel blocking activity but differ in their specific substituents and pharmacokinetic properties. The unique combination of bromophenyl and chlorophenyl groups in the compound of interest provides distinct chemical and biological properties, making it a valuable subject of study.

Properties

Molecular Formula

C22H19BrClNO4

Molecular Weight

476.7 g/mol

IUPAC Name

dimethyl 4-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H19BrClNO4/c1-28-21(26)18-12-25(11-14-3-9-17(24)10-4-14)13-19(22(27)29-2)20(18)15-5-7-16(23)8-6-15/h3-10,12-13,20H,11H2,1-2H3

InChI Key

OOXQUOUBEQBAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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